molecular formula C18H14N2O4S B560504 CK2 inhibitor 10

CK2 inhibitor 10

Cat. No.: B560504
M. Wt: 354.4 g/mol
InChI Key: UPIVZLFKYMNZDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CK2 inhibitor 10 is a chemical compound designed to inhibit the activity of protein kinase CK2. Protein kinase CK2 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell growth, proliferation, and survival. Overexpression of CK2 has been linked to several diseases, particularly cancer, making it a significant target for therapeutic intervention .

Mechanism of Action

Target of Action

The primary target of CK2 Inhibitor 10 is the protein kinase CK2 . CK2 is a constitutively active Ser/Thr protein kinase, which phosphorylates hundreds of substrates, controls several signaling pathways, and is implicated in a plethora of human diseases .

Mode of Action

This compound interacts competitively with the ATP-binding site of CK2 subunit alpha . This interaction leads to the inhibition of CK2’s kinase activity, thereby preventing the phosphorylation of its substrates .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation . It also affects the Wnt/β-catenin and JAK2/STAT3 pathways . Furthermore, it has been found to reduce virus assembling and directly control viral replication .

Pharmacokinetics

This compound exhibits high stability in human and rat liver microsome . It shows low percentage of inhibition in CYP450 isoforms (1A2, 2C19, 3A4), but considerable inhibition in CYP450 2C9 and 2D6 . After intravenous administration, it shows a high volume of distribution and extremely low clearance . Moreover, orally administrated this compound shows high bioavailability .

Result of Action

The inhibition of CK2 by this compound leads to various molecular and cellular effects. It reduces cell proliferation and induces apoptosis in various cancer cell lines . It also restores the IKAROS-mediated repression of BCL-XL and sensitizes AML cells to apoptosis .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of ATP can compete with the inhibitor for the ATP-binding site of CK2 . Additionally, the cellular environment, such as the presence of other proteins and the pH, can also affect the inhibitor’s efficacy and stability .

Biochemical Analysis

Biochemical Properties

The “CK2 inhibitor 10” interacts with the protein kinase CK2, a serine/threonine protein kinase involved in many cellular processes such as gene expression, cell cycle progression, cell growth and differentiation . The compound acts as an inhibitor, affecting the activity of CK2 and thereby influencing the phosphorylation of hundreds of substrates .

Cellular Effects

The “this compound” has significant effects on various types of cells and cellular processes . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit PTEN activity, promoting the PI3K-Akt pathway, and also promotes the NFκB pathway by promoting IκB degradation .

Molecular Mechanism

The molecular mechanism of action of “this compound” involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to the positively-charged substrate binding region of the enzyme through electrostatic interactions, triggering the dimerization of the enzyme which consequently is inactivated .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of “this compound” have been observed to change over time

Dosage Effects in Animal Models

The effects of “this compound” vary with different dosages in animal models

Metabolic Pathways

The “this compound” is involved in several metabolic pathways . It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels

Transport and Distribution

The “this compound” is transported and distributed within cells and tissues

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CK2 inhibitor 10 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalizationCommon reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure selective reactions .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis are often employed to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions: CK2 inhibitor 10 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

CK2 inhibitor 10 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the biochemical pathways involving CK2 and to develop new synthetic methodologies.

    Biology: Employed in cell-based assays to investigate the role of CK2 in cellular processes such as apoptosis, cell cycle regulation, and signal transduction.

    Medicine: Explored as a potential therapeutic agent for the treatment of cancer and other diseases associated with CK2 overexpression.

    Industry: Utilized in the development of new drugs and as a reference compound in pharmaceutical research

Comparison with Similar Compounds

Uniqueness of CK2 Inhibitor 10: this compound is unique due to its high selectivity for CK2 and its ability to inhibit the enzyme through both ATP-competitive and allosteric mechanisms. This dual mode of action enhances its potency and reduces the likelihood of off-target effects, making it a promising candidate for therapeutic development .

Properties

IUPAC Name

4-[2-[(4-methoxybenzoyl)amino]-1,3-thiazol-5-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4S/c1-24-14-8-6-12(7-9-14)16(21)20-18-19-10-15(25-18)11-2-4-13(5-3-11)17(22)23/h2-10H,1H3,(H,22,23)(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPIVZLFKYMNZDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC=C(S2)C3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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